3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a hydroxyphenyl group, an imidazolylpyridinyl moiety, and a pyrazole carboxamide core, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the hydroxyphenyl and imidazolylpyridinyl intermediates, which are then coupled with a pyrazole carboxamide precursor. Common synthetic methodologies include:
Condensation Reactions: These are used to form the imidazolylpyridinyl moiety.
Intramolecular Cyclizations: These reactions help in constructing the pyrazole ring.
Multicomponent Reactions: These are employed to assemble the final compound by combining various intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyphenyl group to form quinones.
Reduction: This can reduce the imidazolylpyridinyl moiety to its corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share the imidazole and pyridine moieties.
Substituted Imidazoles: These compounds have similar structural features and functional groups.
Uniqueness
What sets 3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c26-17-6-2-1-5-14(17)15-10-16(24-23-15)19(27)22-11-13-4-3-7-21-18(13)25-9-8-20-12-25/h1-10,12,26H,11H2,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCQZHEFAXONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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